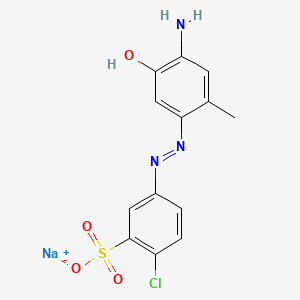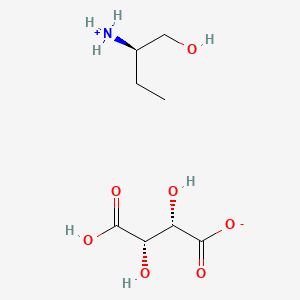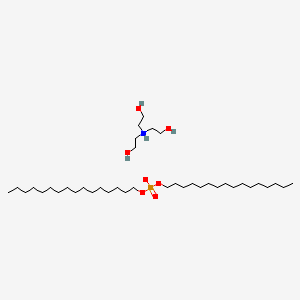
4-Thiouridine-5'-monophosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Thiouridine-5’-monophosphate is a modified nucleoside monophosphate where the oxygen atom at the 4-position of uridine is replaced by a sulfur atom. This compound is of significant interest due to its unique properties and applications in various scientific fields, particularly in RNA research and metabolic labeling .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von 4-Thiouridin-5’-monophosphat beginnt typischerweise mit Uridin. Der Prozess umfasst drei Hauptschritte:
Acetylierung: Die Hydroxylgruppen von Uridin werden acetyliert.
Thionierung: Die 4-Oxogruppe wird unter Verwendung von Lawessons Reagenz in eine 4-Thiogruppe umgewandelt.
Deacetylierung: Die Acetylgruppen werden unter Verwendung von Ammoniak in Methanol entfernt, was das freie 4-Thiouridin-Nukleosid ergibt.
Industrielle Produktionsverfahren: Obwohl spezifische industrielle Produktionsverfahren nicht umfassend dokumentiert sind, können die Laborsynthesemethoden für industrielle Zwecke hochskaliert werden. Der Schlüssel liegt darin, die Reaktionsbedingungen und Reinheitsstandards zu gewährleisten, um die Wirksamkeit und Sicherheit der Verbindung für ihre beabsichtigten Anwendungen zu gewährleisten .
Analyse Chemischer Reaktionen
Arten von Reaktionen: 4-Thiouridin-5’-monophosphat unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Das Schwefelatom kann zu Sulfoxiden oder Sulfonen oxidiert werden.
Substitution: Das Schwefelatom kann an nukleophilen Substitutionsreaktionen teilnehmen.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Persäuren.
Substitution: Nukleophile wie Amine oder Thiole können unter milden Bedingungen mit dem Schwefelatom reagieren.
Hauptprodukte:
Oxidation: Sulfoxide und Sulfone.
Substitution: Verschiedene substituierte Thiouridinderivate.
Wissenschaftliche Forschungsanwendungen
4-Thiouridin-5’-monophosphat hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Als Baustein für die Synthese modifizierter Nukleotide verwendet.
Biologie: Wird bei der metabolischen Markierung eingesetzt, um die RNA-Dynamik zu untersuchen, z. B. Synthese- und Abbauraten.
Medizin: Untersucht auf sein Potenzial in therapeutischen Anwendungen, einschließlich antiviraler und Antikrebsforschung.
Industrie: Wird bei der Entwicklung von diagnostischen Werkzeugen und biochemischen Assays verwendet
5. Wirkmechanismus
Der Wirkmechanismus von 4-Thiouridin-5’-monophosphat beinhaltet seine Einarbeitung in RNA während der Transkription. Das Schwefelatom an der 4-Position ermöglicht einzigartige Wechselwirkungen mit RNA-bindenden Proteinen und anderen Molekülen. Diese Eigenschaft wird in Techniken wie PAR-CLIP (Photoactivatable-Ribonucleoside-Enhanced Crosslinking and Immunoprecipitation) genutzt, um RNA-Protein-Interaktionen zu untersuchen .
Ähnliche Verbindungen:
4-Thiouridin: Die Nukleosidform ohne die Phosphatgruppe.
2-Thiouridin: Ein weiteres thioliertes Nukleosid mit dem Schwefelatom an der 2-Position.
5-Methyluridin: Ein methyliertes Derivat von Uridin.
Einzigartigkeit: 4-Thiouridin-5’-monophosphat ist aufgrund seiner spezifischen Platzierung des Schwefelatoms und des Vorhandenseins der Phosphatgruppe einzigartig, was seine Nützlichkeit bei der metabolischen Markierung und der RNA-Forschung erhöht. Seine Fähigkeit, kovalente Bindungen mit RNA-bindenden Proteinen unter UV-Bestrahlung zu bilden, unterscheidet es von anderen ähnlichen Verbindungen .
Wirkmechanismus
The mechanism of action of 4-Thiouridine-5’-monophosphate involves its incorporation into RNA during transcription. The sulfur atom at the 4-position allows for unique interactions with RNA-binding proteins and other molecules. This property is exploited in techniques such as PAR-CLIP (Photoactivatable-Ribonucleoside-Enhanced Crosslinking and Immunoprecipitation) to study RNA-protein interactions .
Vergleich Mit ähnlichen Verbindungen
4-Thiouridine: The nucleoside form without the phosphate group.
2-Thiouridine: Another thiolated nucleoside with the sulfur atom at the 2-position.
5-Methyluridine: A methylated derivative of uridine.
Uniqueness: 4-Thiouridine-5’-monophosphate is unique due to its specific placement of the sulfur atom and the presence of the phosphate group, which enhances its utility in metabolic labeling and RNA research. Its ability to form covalent bonds with RNA-binding proteins upon UV irradiation sets it apart from other similar compounds .
Eigenschaften
CAS-Nummer |
4145-46-4 |
|---|---|
Molekularformel |
C9H13N2O8PS |
Molekulargewicht |
340.25 g/mol |
IUPAC-Name |
[(2R,3S,4R,5R)-3,4-dihydroxy-5-(2-oxo-4-sulfanylidenepyrimidin-1-yl)oxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C9H13N2O8PS/c12-6-4(3-18-20(15,16)17)19-8(7(6)13)11-2-1-5(21)10-9(11)14/h1-2,4,6-8,12-13H,3H2,(H,10,14,21)(H2,15,16,17)/t4-,6-,7-,8-/m1/s1 |
InChI-Schlüssel |
CKTAUHRBDDXUDJ-XVFCMESISA-N |
Isomerische SMILES |
C1=CN(C(=O)NC1=S)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)O)O)O |
Kanonische SMILES |
C1=CN(C(=O)NC1=S)C2C(C(C(O2)COP(=O)(O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




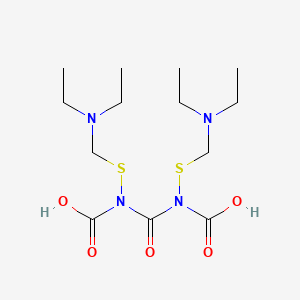
![5-[(3-Methoxypropyl)amino]-8-[(2-methyl-4-nitrophenyl)azo]-1-naphthol](/img/structure/B12686955.png)
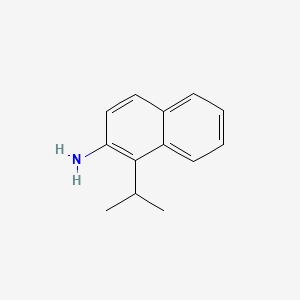
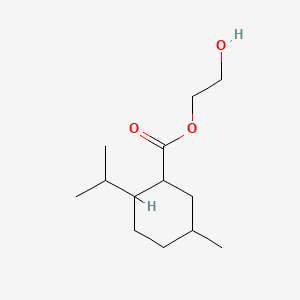
![2-[[(1,2-Benzisothiazol-3-yloxy)methyl]methylamino]ethanol](/img/structure/B12686968.png)
![7H-Benz[de]anthracen-7-one, 8,11-dichloro-](/img/structure/B12686971.png)
